
7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid
Vue d'ensemble
Description
7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid is a compound that can be presumed to be a derivative of tetrahydroindolizine, a bicyclic structure composed of a six-membered and a five-membered ring. The compound is likely to have a chloro substituent at the 7-position, a ketone group (oxo) at the 5-position, and a carboxylic acid group at the 8-position. This structure is related to the broader class of tetrahydroindolizines, which are of interest in medicinal chemistry due to their potential biological activities.
Synthesis Analysis
The synthesis of related tetrahydroindolizines has been reported through a single-step annulation process. This involves the reaction of 2-formylpiperidine with 1,3-dicarbonyl compounds in the presence of pyrrolidine and molecular sieves, yielding various 5,6,7,8-tetrahydroindolizines . Although the specific synthesis of 7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid is not detailed, similar methodologies could potentially be adapted for its synthesis by incorporating the appropriate chloro and carboxylic acid substituents.
Molecular Structure Analysis
The molecular structure of tetrahydroindolizines typically features a saturated core with a nitrogen atom embedded within the five-membered ring. The presence of a 5-oxo group suggests a ketone functionality, which can influence the electronic distribution and reactivity of the molecule. The chloro and carboxylic acid substituents would further modify the chemical behavior, potentially affecting the compound's acidity, hydrogen bonding capacity, and interaction with biological targets.
Chemical Reactions Analysis
Related compounds, such as 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, have been shown to react with hydrazine to yield substituted cinnolinones . While the specific chemical reactions of 7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid are not provided, it can be inferred that the compound may undergo similar nucleophilic addition reactions due to the presence of the ketone group. The chloro substituent may also participate in substitution reactions, and the carboxylic acid group could be involved in esterification or amide formation.
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid would be influenced by its functional groups. The ketone and carboxylic acid functionalities are likely to contribute to the compound's solubility in polar solvents and its potential to form hydrogen bonds. The chloro substituent may increase the compound's density and molecular weight. The exact properties would need to be determined experimentally, but these functional groups provide a starting point for predicting the compound's behavior in different chemical environments.
Applications De Recherche Scientifique
Antitumor Agent Synthesis
The compound has been used in the synthesis of antitumor agents. Horspool et al. (1990) described the preparation of 3-(2-chlorethyl)-4-oxo-3H-imidazo[5,1-d]-1,2,3,5- tetrazine-8-carboxylic acid, a key derivative in the exploration of antitumor agents, demonstrating its potential in this field (Horspool et al., 1990).
Novel Compound Preparation
Mmutlane et al. (2005) utilized a similar compound for the preparation of novel indolizinone-based compounds, showcasing its versatility in the synthesis of diverse chemical structures (Mmutlane et al., 2005).
Biological Activity Studies
Sayed et al. (2003) explored the use of related compounds in the preparation of new heterocyclic compounds with anticipated biological activity. This indicates its role in developing compounds with potential therapeutic applications (Sayed et al., 2003).
Dye Component Synthesis
Brenneisen et al. (1966) prepared derivatives of a similar compound for linking dye components containing amino groups, underlining its application in the dye industry (Brenneisen et al., 1966).
Intermediate for Anticancer Drugs
Zhang et al. (2019) highlighted the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid as an important intermediate for various biologically active anticancer drugs (Zhang et al., 2019).
Anticancer Activity Correlation Study
A study by Jin Ling-xia (2009) examined the relationship between the structure of 3-substitutied-4-oxo-3H-imidazo-[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid derivatives and their anticancer activities, indicating the compound's relevance in cancer research (Jin Ling-xia, 2009).
Safety And Hazards
Propriétés
IUPAC Name |
7-chloro-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-5-4-7(12)11-3-1-2-6(11)8(5)9(13)14/h4H,1-3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFBEBOCEPNCRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=O)N2C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695092 | |
| Record name | 7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid | |
CAS RN |
1150098-39-7 | |
| Record name | 7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

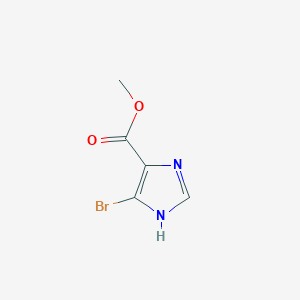


![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B3026761.png)
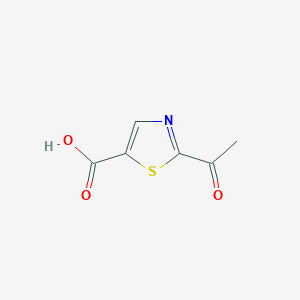

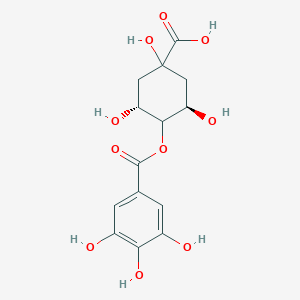
![methyl {3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl}acetate](/img/structure/B3026768.png)
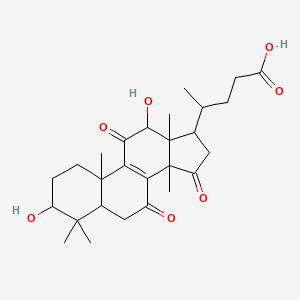
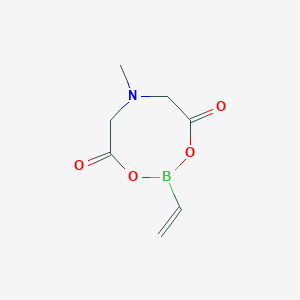



![2-Propenoic acid, 3-[2,6-dichloro-4-[[[4-[3-[(1S)-1-(hexyloxy)ethyl]-2-methoxyphenyl]-2-thiazolyl]amino]carbonyl]phenyl]-2-methyl-, (2E)-](/img/structure/B3026778.png)